2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labeled metabolite of Desipramine, a tricyclic antidepressant used primarily in the treatment of depression. This compound is formed through glucuronidation, a phase II metabolic reaction that enhances the solubility of hydrophobic compounds, facilitating their excretion from the body. The deuterium label (d3) indicates isotopic enrichment, which is often utilized in pharmacokinetic studies to trace metabolic pathways and quantify drug levels in biological samples .
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is classified as a glucuronide conjugate. It is derived from Desipramine, which itself is an important medication for managing depressive disorders. The compound has a significant role in understanding the metabolism of tricyclic antidepressants and their pharmacokinetics .
The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves several key steps:
The molecular formula for 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is , with a molecular weight of 458.50 g/mol. The structure includes:
The primary reaction involving 2-Hydroxy Desipramine-d3 beta-D-Glucuronide is its formation through glucuronidation:
This reaction significantly increases the hydrophilicity of the compound, aiding in renal excretion.
The mechanism of action for 2-Hydroxy Desipramine-d3 beta-D-Glucuronide primarily stems from its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission associated with mood regulation.
The glucuronide conjugate plays a crucial role in drug metabolism by facilitating the elimination of Desipramine and its metabolites from the body, which is essential for maintaining therapeutic drug levels and minimizing toxicity .
2-Hydroxy Desipramine-d3 beta-D-Glucuronide exhibits several notable physical and chemical properties:
Relevant data include its melting point, boiling point, and spectral properties, which are typically determined during quality control assessments .
2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several important applications in scientific research:
These applications are crucial for optimizing treatment strategies in clinical settings involving tricyclic antidepressants .
1.1. In Vivo Biotransformation Mechanisms of Desipramine
Desipramine, a tricyclic antidepressant, undergoes hepatic metabolism via sequential phase I oxidation and phase II conjugation. The primary metabolic route involves cytochrome P450 (CYP)-mediated hydroxylation followed by uridine diphosphate-glucuronosyltransferase (UGT)-catalyzed glucuronidation. This cascade converts desipramine into its terminal metabolite, 2-hydroxy desipramine-d3 β-D-glucuronide, which facilitates renal excretion due to enhanced hydrophilicity [1] [7].
CYP2D6 catalyzes the stereoselective 2-hydroxylation of desipramine, exhibiting Michaelis-Menten kinetics with an average Km of 18 ± 3 µM and Vmax of 1.2 ± 0.2 nmol/min/mg protein in human liver microsomes [1]. The reaction proceeds via hydrogen atom abstraction from the C2 position of the dibenzazepine ring, forming a transient carbon-centered radical that rebounds with the FeIV=O porphyrin complex. Genetic polymorphisms significantly influence catalytic efficiency: CYP2D64 and *5 variants reduce hydroxylation velocity by >60%, while ultra-rapid metabolizers (1/*1xN) show 2.3-fold higher activity [7].
Table 1: Kinetic Parameters of CYP2D6-Mediated 2-Hydroxylation
CYP2D6 Variant | Km (µM) | Vmax (nmol/min/mg) | Relative Activity (%) |
---|---|---|---|
Wild-type (1/1) | 18 ± 3 | 1.2 ± 0.2 | 100 |
4/4 | 22 ± 4 | 0.4 ± 0.1 | 38 |
5/5 | N.D. | Undetectable | 0 |
1/1xN | 17 ± 2 | 2.8 ± 0.3 | 230 |
2-hydroxy desipramine undergoes glucuronidation primarily via UGT1A4, which exhibits high specificity for the tertiary amine group, forming a quaternary ammonium glucuronide [6]. Kinetic profiling reveals distinct regioselectivity: UGT1A4 shows a Km of 42 ± 8 µM and catalytic efficiency (kcat/Km) of 0.18 min−1µM−1, while UGT2B10 demonstrates 5-fold lower efficiency. UGT1A3 and UGT1A9 catalyze minor O-glucuronidation at the phenolic group but contribute <15% to total clearance [3] [6]. Molecular docking indicates UGT1A4’s hydrophobic substrate-binding pocket accommodates the dibenzazepine ring, positioning the aliphatic amine near the catalytic histidine residue for nucleophilic attack on UDP-glucuronic acid [6].
Table 2: UGT Isoform Activity Toward 2-Hydroxy Desipramine
UGT Isoform | Km (µM) | kcat (min⁻¹) | Specificity Constant (kcat/Km) |
---|---|---|---|
1A4 | 42 ± 8 | 7.6 ± 0.9 | 0.18 ± 0.03 |
2B10 | 105 ± 15 | 3.2 ± 0.5 | 0.03 ± 0.01 |
1A3 | 220 ± 25 | 1.1 ± 0.2 | 0.005 ± 0.001 |
1A9 | 310 ± 40 | 0.9 ± 0.1 | 0.003 ± 0.001 |
Deuterium substitution at the C3 position (desipramine-d3) attenuates CYP2D6-mediated hydroxylation due to the kinetic isotope effect (KIE). The primary KIE (kH/kD) of 2.8 ± 0.3 observed in vitro confirms rate-limiting C-H bond cleavage during hydroxylation [7]. In vivo studies show a 2.1-fold reduction in first-pass clearance for desipramine-d3 compared to non-deuterated desipramine, increasing oral bioavailability from 48% to 76% [7]. Mass spectrometry analyses reveal a 67% decrease in 2-hydroxy metabolite formation during hepatic transit, confirming deuterium’s protective effect against oxidative metabolism.
Strengthening the C3-D bond (456 kJ/mol vs. C-H at 413 kJ/mol) reduces metabolic lability, extending plasma half-life (t1/2) from 16 ± 3 h to 28 ± 5 h [7]. Deuterated analogs exhibit a 40% larger area under the curve (AUC0–24h) and reduced peak-to-trough fluctuations (Cmax/Cmin ratio 1.8 vs. 2.7). Crucially, glucuronidation kinetics remain unaffected by deuteration, as UGTs catalyze bond formation rather than cleavage. This selective metabolic decoupling allows efficient shunting of 2-hydroxy desipramine-d3 toward glucuronidation, increasing systemic exposure of the target metabolite [7].
Table 3: Pharmacokinetic Parameters of Desipramine vs. Desipramine-d3
Parameter | Desipramine | Desipramine-d3 | Change (%) |
---|---|---|---|
Oral Bioavailability | 48% | 76% | +58% |
Plasma t1/2 | 16 ± 3 h | 28 ± 5 h | +75% |
AUC0–24h | 980 ng·h/mL | 1370 ng·h/mL | +40% |
Cmax/Cmin | 2.7 | 1.8 | -33% |
1.3. In Vitro Biosynthesis Using Engineered Enzyme Systems
E. coli-based co-expression of CYP2D6 with NADPH-cytochrome P450 oxidoreductase (CPR) achieves 325 nmol/L culture of functional enzyme. Codon optimization and N-terminal truncation (Δ2–20) enhance solubility 4.2-fold, while chaperone co-expression (GroEL/ES) increases active yields by 80% [2]. For UGT1A4, yeast (Pichia pastoris) expression yields 52 mg/L of active enzyme; glycoengineering to trim N-linked mannose residues reduces steric hindrance, improving catalytic turnover (kcat) by 2.3-fold [6]. Immobilization on chitosan beads enhances enzyme stability, retaining >95% activity after 10 reaction cycles [2] [8].
A two-stage continuous-flow system synthesizes 2-hydroxy desipramine-d3 β-D-glucuronide with 88% yield:
The system produces 85 mg/hr of purified metabolite (purity >99% by HPLC), surpassing batch synthesis yields by 3.1-fold. Integrated electrochemical removal of UDP byproducts prevents feedback inhibition, sustaining reaction velocity over 48 hours [4] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7